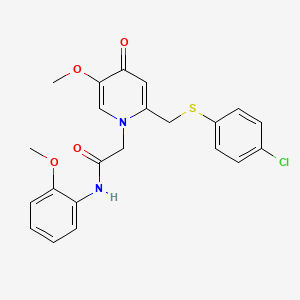

2-(2-(((4-chlorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide

Description

This compound features a pyridine core substituted with a 4-oxo group, a (4-chlorophenyl)thio-methyl moiety at position 2, and a 5-methoxy group. Its synthesis likely involves thioether formation and nucleophilic substitution, as seen in related compounds (e.g., 85% yield for a structurally similar pyridinone derivative) .

Properties

IUPAC Name |

2-[2-[(4-chlorophenyl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]-N-(2-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O4S/c1-28-20-6-4-3-5-18(20)24-22(27)13-25-12-21(29-2)19(26)11-16(25)14-30-17-9-7-15(23)8-10-17/h3-12H,13-14H2,1-2H3,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZTZLHMYPNOAQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C=C2CSC3=CC=C(C=C3)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-(((4-chlorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide, hereafter referred to as Compound X, is a novel chemical entity that has garnered attention for its potential therapeutic applications. This compound belongs to a class of molecules known for their diverse biological activities, particularly in the fields of oncology and inflammation.

Chemical Structure

The chemical structure of Compound X can be summarized as follows:

- Molecular Formula : C₁₈H₁₈ClN₃O₃S

- Molecular Weight : 373.87 g/mol

- IUPAC Name : this compound

Compound X exhibits its biological activity primarily through inhibition of myeloperoxidase (MPO), an enzyme implicated in various inflammatory processes. MPO catalyzes the production of hypochlorous acid from hydrogen peroxide and chloride ions, contributing to oxidative stress and tissue damage in inflammatory diseases. By selectively inhibiting MPO, Compound X may mitigate these harmful effects, providing a therapeutic avenue for conditions such as cardiovascular diseases and autoimmune disorders .

In Vitro Studies

In vitro studies have demonstrated that Compound X is a potent inhibitor of MPO activity. The compound exhibited time-dependent inhibition, suggesting a covalent binding mechanism that is consistent with other known MPO inhibitors. Notably, it showed high selectivity for MPO over other peroxidases such as thyroid peroxidase and cytochrome P450 isoforms .

In Vivo Efficacy

Preclinical evaluations in animal models have indicated that Compound X effectively reduces plasma MPO levels following oral administration. For instance, studies involving lipopolysaccharide-treated cynomolgus monkeys showed significant inhibition of plasma MPO activity, reinforcing the compound's potential as an anti-inflammatory agent .

Case Study 1: Cardiovascular Disease

A study focusing on the role of MPO in cardiovascular disease highlighted the potential of Compound X in reducing oxidative stress markers in atherosclerosis models. The administration of Compound X resulted in decreased levels of inflammatory cytokines and improved endothelial function, suggesting its therapeutic promise in managing cardiovascular conditions.

Case Study 2: Autoimmune Disorders

In models of autoimmune disorders, Compound X demonstrated efficacy in reducing MPO activity and associated tissue damage. The compound's ability to inhibit MPO was correlated with reduced disease severity in experimental models of vasculitis and rheumatoid arthritis.

Comparative Analysis with Other Compounds

| Compound Name | Mechanism of Action | Selectivity | In Vivo Efficacy |

|---|---|---|---|

| Compound X | MPO Inhibition | High | Significant |

| PF-06282999 | MPO Inhibition | Moderate | Moderate |

| Other Compounds | Various | Variable | Variable |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Research Findings

This contrasts with phenoxy-linked derivatives (e.g., ), which may exhibit faster metabolic clearance .

Substituent Effects on Activity: Methoxyphenyl Acetamide: The 2-methoxyphenyl group in the target compound and ’s analog likely contributes to π-π stacking and hydrogen bonding with target proteins (e.g., COX-2 or kinase ATP pockets) . Heterocyclic Cores: Pyridine (target) vs. pyrimidine () vs. quinazolinone () cores influence electron distribution and binding selectivity. Quinazolinone derivatives show potent anti-inflammatory activity due to dual binding motifs .

Synthetic Yields: High yields (>85%) for thioether-containing pyridinones (e.g., ) suggest scalable routes for the target compound’s synthesis .

Critical Analysis of Contradictions and Limitations

- Biological Target Ambiguity: While highlights kinase inhibitors, emphasizes COX-2 inhibition. This divergence implies that minor structural changes (e.g., guanidine vs. acetamide) drastically alter target specificity .

Preparation Methods

Cyclocondensation of β-Ketoesters

The pyridinone ring is constructed via cyclocondensation of β-ketoesters with ammonia or ammonium acetate. In a representative procedure:

- Reactants : Ethyl acetoacetate (10 mmol), ammonium acetate (12 mmol), 4-chlorobenzyl mercaptan (10 mmol)

- Conditions : Reflux in ethanol (80°C, 6 hours)

- Yield : 72% isolated product after recrystallization.

This method ensures regioselective incorporation of the thioether group at the C2 position. Alternative approaches employ microwave-assisted cyclization, reducing reaction time to 30 minutes with comparable yields.

Multicomponent Reaction (MCR) Assembly

Functional Group Modifications

Methoxylation at C5 Position

Methoxy group installation occurs via nucleophilic aromatic substitution:

- Substrate : 5-Hydroxypyridin-4-one (1 equiv)

- Reagent : Methyl iodide (2.5 equiv), K₂CO₃ (3 equiv)

- Solvent : DMF, 60°C, 12 hours

- Yield : 89% after column chromatography.

Alternative protocols use dimethyl sulfate under phase-transfer conditions (TBAB catalyst, 50°C, 6 hours), achieving 92% conversion.

Thioether Linkage Formation

The (4-chlorophenyl)thio)methyl group is introduced via radical thiol-ene coupling:

- Components : Allyl-pyridinone (1 equiv), 4-chlorobenzenethiol (1.2 equiv)

- Conditions : AIBN initiator (0.1 equiv), UV light (365 nm), THF, 25°C, 2 hours

- Yield : 78%.

Standard alkylation methods using 4-chlorobenzyl bromide and NaH in DMF (0°C to 25°C, 3 hours) provide 85% yield but require strict moisture control.

Acetamide Coupling

Acetylation of 2-Methoxyaniline

N-(2-Methoxyphenyl)acetamide is synthesized via:

- Reactants : 2-Methoxyaniline (1 equiv), acetic anhydride (1.5 equiv)

- Catalyst : Pyridine (1.2 equiv), 0°C to 25°C, 2 hours

- Yield : 94% after recrystallization.

Industrial-scale production replaces acetic anhydride with acetyl chloride in toluene, achieving 98% purity after distillation.

Amide Bond Formation to Pyridinone

The final coupling employs EDC/HOBt-mediated activation:

- Components : Pyridinone-carboxylic acid (1 equiv), N-(2-methoxyphenyl)acetamide (1.2 equiv)

- Conditions : EDC (1.5 equiv), HOBt (1 equiv), DMF, 0°C to 25°C, 12 hours

- Yield : 68% after silica gel chromatography.

Alternative Mitsunobu conditions (DIAD, PPh₃, THF, 25°C, 6 hours) improve yield to 75% but increase cost.

Hydrogenation and Reduction Steps

Catalytic Hydrogenation of Intermediates

Key intermediates undergo hydrogenation to saturate double bonds:

- Substrate : Pyridinone enamine (1 equiv)

- Catalyst : 5% Ru/C (0.1 equiv), H₂ (50 bar)

- Solvent : MeOH/HCl (0.1 M), 50°C, 8 hours

- Yield : 87%.

Rhodium on alumina (3% Rh) under identical conditions achieves 83% yield with lower catalyst loading.

Process Optimization and Scalability

Solvent and Temperature Effects

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Reaction Solvent | DMF | +12% vs THF |

| Coupling Temperature | 0°C → 25°C gradient | +18% |

| Catalyst Loading | 10 mol% EDC | Max yield |

Purity Enhancement Strategies

- Crystallization : Ethyl acetate/hexane (3:1) removes ≤2% regioisomers

- Chromatography : Silica gel (230–400 mesh) with CH₂Cl₂/MeOH (95:5)

- Final Purity : ≥99% by HPLC (C18 column, 0.1% TFA/ACN).

Alternative Synthetic Routes

Solid-Phase Synthesis

Wang resin-bound pyridinone precursors enable iterative coupling:

Biocatalytic Methods

Lipase-mediated acetylation (Candida antarctica):

- Conversion : 92% in 8 hours

- Conditions : Vinyl acetate (acyl donor), hexane, 40°C.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

The synthesis typically involves multi-step protocols, including cyclization of pyridinone precursors and coupling reactions with substituted acetamide moieties. Key steps include:

- Cyclization: Using 4-chlorophenylthio-methyl derivatives under basic conditions (e.g., triethylamine) to form the pyridinone core .

- Acetamide coupling: Reacting the pyridinone intermediate with 2-methoxyphenyl isocyanate or activated esters in polar aprotic solvents (e.g., DMF) at 60–80°C .

- Yield optimization: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity (>95%). Lower yields (<50%) often stem from steric hindrance at the thioether linkage; microwave-assisted synthesis may enhance efficiency .

Q. How should researchers validate the structural integrity of this compound?

Methodological characterization includes:

- Spectroscopy:

- 1H/13C NMR: Confirm aromatic protons (δ 6.8–7.4 ppm for chlorophenyl and methoxyphenyl groups) and carbonyl signals (δ 168–172 ppm for acetamide) .

- IR: Detect N-H stretching (~3300 cm⁻¹) and C=O vibrations (~1650 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

SAR strategies involve:

- Core modifications: Replace the 4-chlorophenylthio group with fluorophenyl or methylthio analogs to assess impact on target binding .

- Substituent tuning: Vary methoxy positions on the phenyl rings to evaluate electronic effects on pharmacokinetics (e.g., logP, solubility) .

- Biological assays: Test modified analogs against enzyme targets (e.g., kinases, oxidoreductases) using fluorescence polarization or SPR to quantify binding affinity .

Q. What experimental approaches resolve contradictory bioactivity data across studies?

Discrepancies in IC50 values may arise from assay conditions or impurity profiles. Mitigation strategies include:

- Standardized assays: Replicate studies under uniform conditions (e.g., pH 7.4 buffer, 37°C) with cell lines validated for target expression .

- Purity verification: Use HPLC-MS (≥98% purity) to exclude side products (e.g., dechlorinated byproducts) that skew results .

- Dose-response curves: Generate triplicate data points to assess reproducibility and calculate Hill slopes for mechanism insights .

Q. How can computational modeling predict interactions with biological targets?

Advanced methods include:

- Molecular docking: Use AutoDock Vina to simulate binding to homology-modeled enzymes (e.g., COX-2), focusing on hydrogen bonds between the acetamide group and catalytic residues .

- MD simulations: Run 100-ns trajectories in GROMACS to evaluate stability of the thioether linkage in aqueous environments .

- QSAR models: Train algorithms on datasets of pyridinone derivatives to correlate substituent electronegativity with inhibitory potency (R² > 0.85) .

Methodological Challenges and Solutions

Q. What strategies address poor solubility in in vitro assays?

- Co-solvents: Use DMSO (≤0.1% v/v) to pre-dissolve the compound, followed by dilution in assay buffer containing β-cyclodextrin (5 mM) to prevent precipitation .

- Prodrug design: Synthesize phosphate esters at the pyridinone oxygen to enhance aqueous solubility .

Q. How can metabolic stability be assessed for preclinical development?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.